N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide
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Overview
Description
(2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylformamido group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and phenylformamido intermediates, which are then coupled with the piperidine derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or phenylformamido groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the phenylformamido group can produce amine derivatives.
Scientific Research Applications
(2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry and various inorganic syntheses.
Uniqueness
(2Z)-3-(FURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-[2-(PIPERIDIN-1-YL)ETHYL]PROP-2-ENAMIDE is unique due to its combination of a furan ring, phenylformamido group, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-piperidin-1-ylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(17-8-3-1-4-9-17)23-19(16-18-10-7-15-27-18)21(26)22-11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15-16H,2,5-6,11-14H2,(H,22,26)(H,23,25)/b19-16- |
InChI Key |
ALEXWYIOHWVYQP-MNDPQUGUSA-N |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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